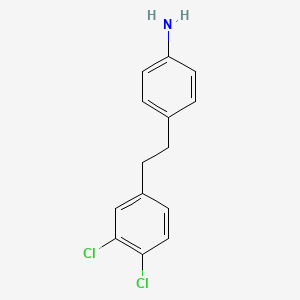
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide is a chemical compound with the molecular formula C10H12N6O4. It contains various functional groups, including primary amides, a urea derivative, and an imide, making it a versatile compound in chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with propanediamide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with heating under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amide groups can participate in substitution reactions, forming new bonds with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide involves its interaction with specific molecular targets. It is known to inhibit the production of tumor necrosis factor α, a key mediator in inflammatory responses. This inhibition is thought to be mediated through the compound’s interaction with cyclooxygenase and lipoxygenase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids: These compounds share a similar purine core structure and exhibit comparable biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides: These derivatives are also studied for their analgesic and anti-inflammatory properties.
Uniqueness
What sets 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple inflammatory pathways makes it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
62787-60-4 |
|---|---|
Molekularformel |
C10H12N6O4 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanediamide |
InChI |
InChI=1S/C10H12N6O4/c1-14-3-13-8-5(14)9(19)16(10(20)15(8)2)4(6(11)17)7(12)18/h3-4H,1-2H3,(H2,11,17)(H2,12,18) |
InChI-Schlüssel |
CVDKSPZTRBRRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
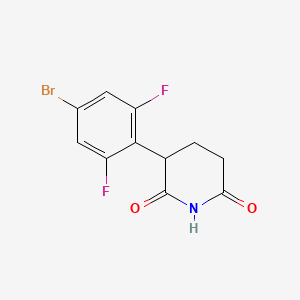
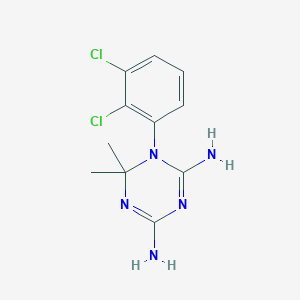
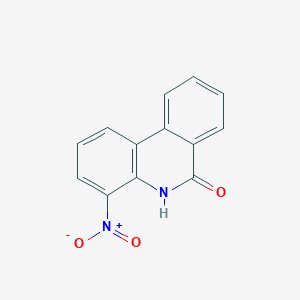



![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)

![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
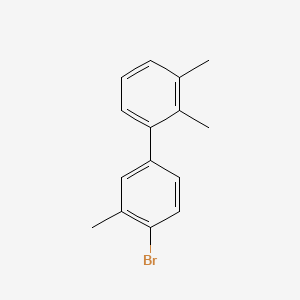
![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)
